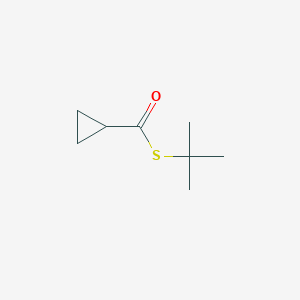
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthalene and fluoranthene moieties, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through Friedel-Crafts alkylation.
Coupling Reaction: The naphthalene derivative is then coupled with a fluoranthene precursor using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and purification.
Análisis De Reacciones Químicas
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound can be employed in the study of biological processes involving aromatic hydrocarbons.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biochemical pathways, depending on the specific application and context.
Comparación Con Compuestos Similares
8-Naphthalen-1-yl-7,10-dipropyl-fluoranthene can be compared with other similar compounds, such as:
9,10-Diphenyl-anthracene: Known for its use in OLEDs and similar electronic applications.
Naphthalene Derivatives: These compounds share structural similarities and are used in various chemical and industrial processes.
The uniqueness of this compound lies in its specific combination of naphthalene and fluoranthene moieties, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
89571-39-1 |
|---|---|
Fórmula molecular |
C32H28 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
8-naphthalen-1-yl-7,10-dipropylfluoranthene |
InChI |
InChI=1S/C32H28/c1-3-10-23-20-29(25-17-7-13-21-12-5-6-16-24(21)25)26(11-4-2)32-28-19-9-15-22-14-8-18-27(30(22)28)31(23)32/h5-9,12-20H,3-4,10-11H2,1-2H3 |
Clave InChI |
FQVHXERPFHMCKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C2=C1C3=CC=CC4=C3C2=CC=C4)CCC)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


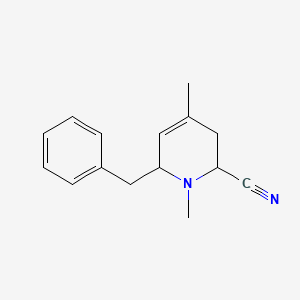
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)

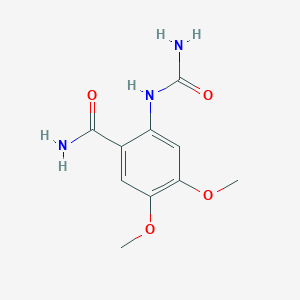
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
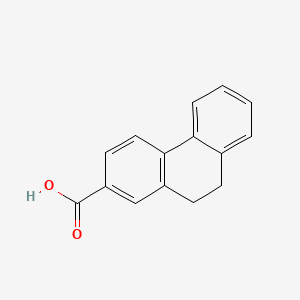

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
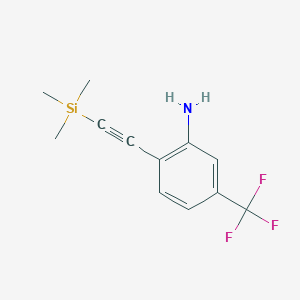
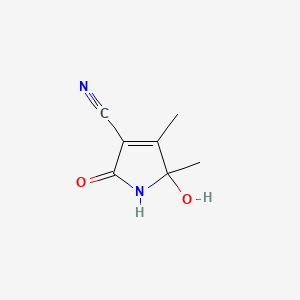
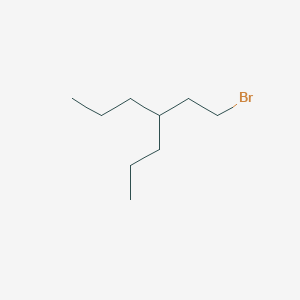
![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
